molecular formula C22H12Cl2N2O6 B4557208 2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B4557208
M. Wt: 471.2 g/mol
InChI Key: FGZVKLOLDOMUHP-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes chlorophenyl, diazinan, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the diazinan ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be done using reagents like thionyl chloride or sulfuryl chloride.

    Formation of the furan ring: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the furan and diazinan rings: This step involves the formation of a carbon-carbon bond between the furan and diazinan rings, which can be achieved using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(methylsulfonyl)benzoic acid: Similar in structure but with a methylsulfonyl group instead of the furan and diazinan rings.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a chlorophenyl group and a thiadiazole ring, similar in some aspects but different in overall structure.

Uniqueness

2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its combination of chlorophenyl, diazinan, and furan moieties, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-chloro-4-[5-[(Z)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N2O6/c23-12-2-4-13(5-3-12)26-20(28)16(19(27)25-22(26)31)10-14-6-8-18(32-14)11-1-7-15(21(29)30)17(24)9-11/h1-10H,(H,29,30)(H,25,27,31)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZVKLOLDOMUHP-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 2
2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 4
2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 5
2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
Reactant of Route 6
2-CHLORO-4-(5-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

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